Cas no 1895278-04-2 (tert-butyl N-(5-cyanopyridin-2-yl)-N-methylcarbamate)

Tert-butyl N-(5-cyanopyridin-2-yl)-N-methylcarbamate is a specialized organic compound featuring a pyridine core substituted with a cyano group at the 5-position and a tert-butoxycarbonyl (Boc)-protected methylamino group at the 2-position. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for constructing nitrogen-containing heterocycles. The Boc group enhances stability during reactions while allowing selective deprotection under mild acidic conditions. The electron-withdrawing cyano group further increases reactivity, facilitating nucleophilic substitutions or cyclizations. Its high purity and well-defined reactivity profile make it suitable for precision applications in medicinal chemistry and material science. Proper handling under inert conditions is recommended due to potential sensitivity to moisture and strong acids/bases.
tert-butyl N-(5-cyanopyridin-2-yl)-N-methylcarbamate structure
1895278-04-2 structure
Product name:tert-butyl N-(5-cyanopyridin-2-yl)-N-methylcarbamate
CAS No:1895278-04-2
MF:C12H15N3O2
Molecular Weight:233.266402482986
CID:6518136
PubChem ID:115268076

tert-butyl N-(5-cyanopyridin-2-yl)-N-methylcarbamate 化学的及び物理的性質

名前と識別子

    • EN300-7271651
    • tert-butyl N-(5-cyanopyridin-2-yl)-N-methylcarbamate
    • 1895278-04-2
    • インチ: 1S/C12H15N3O2/c1-12(2,3)17-11(16)15(4)10-6-5-9(7-13)8-14-10/h5-6,8H,1-4H3
    • InChIKey: UHNNDDHKVPNRBI-UHFFFAOYSA-N
    • SMILES: O(C(N(C)C1C=CC(C#N)=CN=1)=O)C(C)(C)C

計算された属性

  • 精确分子量: 233.116426730g/mol
  • 同位素质量: 233.116426730g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 326
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.7
  • トポロジー分子極性表面積: 66.2Ų

tert-butyl N-(5-cyanopyridin-2-yl)-N-methylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-7271651-0.05g
tert-butyl N-(5-cyanopyridin-2-yl)-N-methylcarbamate
1895278-04-2 95.0%
0.05g
$563.0 2025-03-11
Enamine
EN300-7271651-0.5g
tert-butyl N-(5-cyanopyridin-2-yl)-N-methylcarbamate
1895278-04-2 95.0%
0.5g
$645.0 2025-03-11
Enamine
EN300-7271651-0.25g
tert-butyl N-(5-cyanopyridin-2-yl)-N-methylcarbamate
1895278-04-2 95.0%
0.25g
$617.0 2025-03-11
Enamine
EN300-7271651-0.1g
tert-butyl N-(5-cyanopyridin-2-yl)-N-methylcarbamate
1895278-04-2 95.0%
0.1g
$591.0 2025-03-11
Enamine
EN300-7271651-1.0g
tert-butyl N-(5-cyanopyridin-2-yl)-N-methylcarbamate
1895278-04-2 95.0%
1.0g
$671.0 2025-03-11
Enamine
EN300-7271651-10.0g
tert-butyl N-(5-cyanopyridin-2-yl)-N-methylcarbamate
1895278-04-2 95.0%
10.0g
$2884.0 2025-03-11
Enamine
EN300-7271651-5.0g
tert-butyl N-(5-cyanopyridin-2-yl)-N-methylcarbamate
1895278-04-2 95.0%
5.0g
$1945.0 2025-03-11
Enamine
EN300-7271651-2.5g
tert-butyl N-(5-cyanopyridin-2-yl)-N-methylcarbamate
1895278-04-2 95.0%
2.5g
$1315.0 2025-03-11

tert-butyl N-(5-cyanopyridin-2-yl)-N-methylcarbamate 関連文献

tert-butyl N-(5-cyanopyridin-2-yl)-N-methylcarbamateに関する追加情報

Recent Advances in the Synthesis and Applications of tert-Butyl N-(5-Cyanopyridin-2-yl)-N-methylcarbamate (CAS: 1895278-04-2)

The compound tert-butyl N-(5-cyanopyridin-2-yl)-N-methylcarbamate (CAS: 1895278-04-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its pyridine core and carbamate functionality, serves as a versatile intermediate in the synthesis of bioactive compounds. Recent studies have highlighted its potential in the development of kinase inhibitors and other therapeutic agents, particularly in oncology and neurodegenerative diseases. The unique structural features of this compound, including the tert-butyl group and the cyano substitution, contribute to its reactivity and binding affinity, making it a valuable scaffold in medicinal chemistry.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the use of tert-butyl N-(5-cyanopyridin-2-yl)-N-methylcarbamate as a key intermediate in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The study demonstrated that the compound's pyridine ring and carbamate moiety facilitated efficient binding to the BTK active site, leading to improved inhibitory activity. The researchers also noted that the tert-butyl group enhanced the compound's metabolic stability, addressing a common challenge in the development of kinase inhibitors. These findings underscore the compound's potential in targeting B-cell malignancies and autoimmune disorders.

Another recent investigation, featured in ACS Chemical Biology, focused on the application of tert-butyl N-(5-cyanopyridin-2-yl)-N-methylcarbamate in the design of proteolysis-targeting chimeras (PROTACs). The study revealed that the compound's cyanopyridine moiety could be effectively leveraged to recruit E3 ubiquitin ligases, enabling targeted protein degradation. This approach has shown promise in overcoming drug resistance in cancer therapy, particularly in cases where traditional small-molecule inhibitors fail. The researchers emphasized the compound's modularity, which allows for facile modification to optimize PROTAC efficiency and selectivity.

Beyond its therapeutic applications, tert-butyl N-(5-cyanopyridin-2-yl)-N-methylcarbamate has also been investigated for its role in chemical biology tools. A 2022 study in Chemical Communications detailed its use as a photoaffinity labeling agent, enabling the identification of protein-ligand interactions in complex biological systems. The compound's cyano group was found to enhance cross-linking efficiency, while the tert-butyl carbamate provided stability under physiological conditions. This application opens new avenues for studying protein networks and drug-target engagement, with implications for both basic research and drug discovery.

In conclusion, tert-butyl N-(5-cyanopyridin-2-yl)-N-methylcarbamate (CAS: 1895278-04-2) represents a multifaceted tool in modern chemical biology and pharmaceutical research. Its applications span from kinase inhibitor development to PROTAC design and chemical proteomics, reflecting its versatility and utility. Ongoing research continues to explore its potential, with particular emphasis on optimizing its pharmacokinetic properties and expanding its therapeutic scope. As the field advances, this compound is poised to play an increasingly prominent role in addressing unmet medical needs and advancing our understanding of biological systems.

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